1-Butoxyhex-1-ene
Description
1-(1-Butoxyethoxy)butane is a synthetic ether compound with the molecular formula C₁₀H₂₂O₂ and a molecular weight of 174.2840 g/mol . Key Organics Limited, a UK-based supplier, highlights its classification under acute toxicity categories (oral, dermal, and inhalation; Category 4) with a "Warning" signal word . Limited ecotoxicological data (persistence, bioaccumulation, mobility) are available, emphasizing its restricted handling by trained professionals .
Properties
CAS No. |
923035-50-1 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-butoxyhex-1-ene |
InChI |
InChI=1S/C10H20O/c1-3-5-7-8-10-11-9-6-4-2/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
GZVLVDUDXHFYHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=COCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxyhex-1-ene can be synthesized through the reaction of 1-hexene with butanol in the presence of an acid catalyst. The reaction typically involves the dehydration of the alcohol to form the ether linkage. The reaction conditions often include elevated temperatures and the use of a strong acid such as sulfuric acid to facilitate the dehydration process .
Industrial Production Methods: Industrial production of 1-butoxyhex-1-ene may involve the oligomerization of ethylene to produce 1-hexene, followed by the etherification with butanol. This process is typically carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Butoxyhex-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Butoxyhexanoic acid or butoxyhexanal.
Reduction: 1-Butoxyhexane.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1-Butoxyhex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of lipid membranes due to its amphiphilic nature.
Industry: Used as a solvent and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-butoxyhex-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, while the ether linkage can undergo cleavage under acidic or basic conditions. These interactions can lead to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
The following comparison evaluates 1-(1-Butoxyethoxy)butane against structurally or functionally related compounds from the evidence: 1-Hexene, 1-Phenylcyclohexene, 1-(bromomethyl)cyclohexene, and Ethyl 2-amino-1-cyclohexene-1-carboxylate.
Structural and Functional Differences
| Compound | Molecular Formula | Key Functional Groups | Key Features |
|---|---|---|---|
| 1-(1-Butoxyethoxy)butane | C₁₀H₂₂O₂ | Ether | Branched diether structure |
| 1-Hexene | C₆H₁₂ | Alkene (C=C) | Linear α-olefin; industrial monomer |
| 1-Phenylcyclohexene | C₁₂H₁₄ | Cyclohexene + aromatic ring | Conjugated diene-aromatic system |
| 1-(bromomethyl)cyclohexene | C₇H₁₁Br | Cyclohexene + bromomethyl | Electrophilic bromine substituent |
| Ethyl 2-amino-1-cyclohexene-1-carboxylate | C₉H₁₃NO₂ | Cyclohexene + amine + ester | Multifunctional (amino, ester groups) |
Key Observations :
- 1-(1-Butoxyethoxy)butane lacks reactive functional groups (e.g., alkenes, halogens), making it less reactive than compounds like 1-Hexene or 1-(bromomethyl)cyclohexene .
- 1-Phenylcyclohexene and Ethyl 2-amino-1-cyclohexene-1-carboxylate exhibit conjugated systems or multifunctional groups, enabling applications in organic synthesis and pharmaceuticals .
Key Observations :
- 1-(1-Butoxyethoxy)butane poses higher acute toxicity risks compared to 1-Hexene , which is primarily flammable but less toxic .
Key Observations :
- 1-Hexene ’s industrial relevance contrasts with 1-(1-Butoxyethoxy)butane ’s niche R&D role .
- Cyclohexene derivatives (1-Phenylcyclohexene, Ethyl 2-amino-...) are tailored for synthetic versatility, whereas brominated analogs serve as electrophilic reagents .
Data Gaps and Research Needs
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